N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural framework that combines a benzodioxole moiety with a sulfonamide group, which is known for its biological activity.
This compound falls under the category of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2). Additionally, it contains a benzodioxole structure, which is recognized for its diverse pharmacological properties.
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common approach includes:
The synthesis may require specific reagents and conditions, such as:
The molecular structure of N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide can be described as follows:
The molecular formula is , and its molecular weight is approximately 287.27 g/mol. The compound's structure can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography .
N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide participates in various chemical reactions typical for sulfonamides:
Reactions involving this compound often require careful control of pH and temperature to optimize yields and selectivity. For example, when used as an inhibitor for nitric oxide synthase, its reactivity profile must be tailored to ensure specificity toward target enzymes .
The mechanism of action for N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide primarily involves inhibition of nitric oxide synthase. This enzyme catalyzes the production of nitric oxide from L-arginine, playing a critical role in vascular regulation and neurotransmission.
Studies indicate that this compound exhibits high selectivity for inducible nitric oxide synthase over neuronal nitric oxide synthase and endothelial nitric oxide synthase, making it a promising candidate for therapeutic applications in inflammatory diseases .
Relevant analyses such as infrared spectroscopy confirm functional groups present in the compound, while mass spectrometry provides insights into its molecular weight and fragmentation patterns .
N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide has significant scientific applications:
The IUPAC name N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide systematically describes its architecture:
Table 1: Structural Components of N-(1,3-Benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide
Component | Structural Formula | Role in Molecular Design |
---|---|---|
3-Fluorobenzenesulfonamide | 3-F-C₆H₄-SO₂NH– | Enhances binding affinity to enzymatic targets via polarized S=O bonds and fluorine-induced electron withdrawal |
1,3-Benzodioxol-5-ylmethyl | O-CH₂-O-C₆H₃-5-CH₂– | Improves blood-brain barrier penetration and metabolic stability through the methylenedioxy group |
Methylene linker | –CH₂– | Provides conformational flexibility for optimal pharmacophore alignment |
The molecular formula is C₁₄H₁₂FNO₄S (MW = 309.32 g/mol), confirmed through high-resolution mass spectrometry. Crystallographic studies of analogous compounds reveal that the dihedral angle between the benzodioxole and fluorobenzene rings typically exceeds 75°, indicating significant three-dimensional twisting that may influence receptor binding [3]. The fluorine atom’s van der Waals radius (1.47 Å) and high electronegativity create localized polarity, while the benzodioxole’s lipophilic envelope enhances CNS accessibility .
The compound exists within key evolutionary branches of sulfonamide medicinal chemistry:
Table 2: Evolution of Sulfonamide-Based Therapeutics
Era | Representative Compound | Structural Innovation | Therapeutic Limitation |
---|---|---|---|
1930s | Sulfanilamide | Unsubstituted benzenesulfonamide | Broad-spectrum toxicity, low solubility |
1960s | 3-Fluorobenzenesulfonamide | Meta-fluorine substitution | Narrow target spectrum (primarily CA) |
2000s | Benzodioxole-sulfonamide hybrids | Covalent fusion with lipophilic heterocycles | Enhanced CNS penetration & multi-target engagement |
This hybrid molecule likely arose from rational drug design leveraging these historical advances, specifically aiming to merge the sulfonamide’s enzyme-inhibiting capability with the benzodioxole’s neuroactive properties [4] .
Benzodioxole Pharmacophore
The 1,3-benzodioxole unit (methylenedioxyphenyl) contributes critically to drug-like properties:
Fluorobenzenesulfonamide Pharmacophore
The 3-fluorobenzenesulfonamide group delivers complementary advantages:
Table 3: Structure-Activity Contributions of Molecular Fragments
Pharmacophoric Element | Key Property Contributions | Example Therapeutics |
---|---|---|
1,3-Benzodioxole | • Aromatic π-system for hydrophobic pocket filling • Oxygen lone pairs for H-bonding • Metabolic stability via steric shielding | Paroxetine (antidepressant), Piperonyl-based α2C antagonists [4] |
3-Fluorobenzenesulfonamide | • Optimal pKₐ for zinc coordination (CA inhibition) • Fluorine-mediated hydrophobic interactions • Electron withdrawal for enhanced SO₂NH₂ acidity | Sultiame (anticonvulsant), COX-2 inhibitors |
Hybrid linker | • Conformational flexibility for target engagement • Modulated electronic effects between domains | Not reported for this specific compound; analogous hybrids in kinase inhibitors [10] |
The strategic fusion of these moieties creates multi-target potential: benzodioxole may direct activity toward neurological targets (e.g., serotonin receptors implicated in WO2024020696A1 [6]), while fluorobenzenesulfonamide enables inhibition of enzymatic targets like carbonic anhydrases or kinases. This positions the hybrid as a candidate for polypharmacological applications in CNS disorders and cancer, pending further mechanistic validation [4] [10].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6